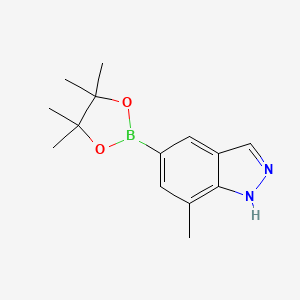

7-Methyl-1H-indazole-5-boronic acid pinacol ester

Description

7-Methyl-1H-indazole-5-boronic acid pinacol ester is a boronic ester derivative of indazole, a heterocyclic aromatic compound. Its molecular formula is C₁₃H₁₇BN₂O₂, with a molecular weight of 244.10 g/mol (CAS: 862723-42-0) . The compound features a pinacol boronate group at the 5-position of the indazole core and a methyl substituent at the 7-position. Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-6-11(7-10-8-16-17-12(9)10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAIFLGHMGJARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C=NN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158931 | |

| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-33-3 | |

| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-indazole-5-boronic acid pinacol ester typically involves the borylation of the corresponding indazole derivative. One common method involves the use of bis(neopentyl glycolato)diboron as the borylation reagent, with a rhodium catalyst to facilitate the reaction . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-indazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a suitable catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., methanol, water) and catalysts (e.g., palladium on carbon) are typically employed.

Major Products Formed

Scientific Research Applications

7-Methyl-1H-indazole-5-boronic acid pinacol ester is a boronic acid derivative with the chemical formula and a CAS number of 2121513-33-3. It contains a boron atom bonded to a pinacol ester group and an indazole moiety, which contributes to its unique properties and reactivity. The methyl group at the 7-position of the indazole ring enhances its lipophilicity and potential biological activity. This compound is typically utilized in pharmaceutical research and development because it can form reversible covalent bonds with diols, making it valuable in various synthetic applications and biological studies. The biological activity of 7-Methyl-1H-indazole-5-boronic acid pinacol ester is primarily linked to its role as a boronic acid derivative. Boronic acids have demonstrated various biological activities.

Scientific Research Applications

The applications of 7-Methyl-1H-indazole-5-boronic acid pinacol ester are diverse:

- Drug Design and Development The interactions of 7-Methyl-1H-indazole-5-boronic acid pinacol ester highlight the compound's potential utility in drug design and development.

- Pharmaceutical Research The compound is typically utilized in pharmaceutical research and development.

- Biological Studies It is also valuable in biological studies.

Structural Analogs

Several compounds share structural similarities with 7-Methyl-1H-indazole-5-boronic acid pinacol ester:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-1H-indazole-5-boronic acid pinacol ester | Methyl group at position 4 instead of 7 | Different regioselectivity affecting reactivity |

| 1-Methylindazole-5-boronic acid pinacol ester | Methyl group at position 1 | Altered electronic properties influencing binding |

| 5-Bromoindazole-5-boronic acid pinacol ester | Bromine substituent at position 5 | Enhanced reactivity due to halogen presence |

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indazole-5-boronic acid pinacol ester involves its ability to form covalent bonds with specific molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of receptor function . The indazole ring provides additional interactions through π-π stacking or hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Contradictions

- Reactivity vs. Steric Effects : A 2008 study () reported lower yields (45–50%) for couplings involving bulky boronic esters like 1,4-dimethyl-carbazole derivatives, contrasting with higher yields (70–90%) for less hindered analogues. This highlights the trade-off between steric bulk and reactivity .

Biological Activity

7-Methyl-1H-indazole-5-boronic acid pinacol ester (CAS No. 2121513-33-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an indazole moiety with a boronic acid functionality, enhancing its potential in drug development and synthetic applications.

Chemical Structure and Properties

The chemical formula of 7-Methyl-1H-indazole-5-boronic acid pinacol ester is . The presence of the methyl group at the 7-position of the indazole ring contributes to its lipophilicity, which is crucial for biological interactions. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications.

Biological Activities

The biological activity of 7-Methyl-1H-indazole-5-boronic acid pinacol ester can be categorized into several key areas:

1. Anticancer Activity

Indazole derivatives, including 7-Methyl-1H-indazole-5-boronic acid pinacol ester, have shown significant promise in anticancer research. Studies suggest that these compounds can inhibit specific cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, the compound's ability to interact with target enzymes and receptors may lead to the development of novel anticancer agents .

2. Antibacterial and Antifungal Properties

Research indicates that indazole-based compounds possess antibacterial and antifungal activities. The structure of 7-Methyl-1H-indazole-5-boronic acid pinacol ester allows it to interact with microbial targets, potentially disrupting their growth. Preliminary studies have demonstrated effectiveness against various strains, including resistant fungal species .

3. Applications in Organic Synthesis

In organic chemistry, this compound serves as a key intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules . Its boronic acid functionality allows for selective reactions that enhance the efficacy of synthesized drugs.

Case Studies

Several studies have highlighted the potential applications of 7-Methyl-1H-indazole-5-boronic acid pinacol ester:

Case Study 1: Anticancer Evaluation

A study conducted on various indazole derivatives demonstrated that compounds similar to 7-Methyl-1H-indazole-5-boronic acid pinacol ester exhibited potent anticancer activity against human breast cancer cell lines. The mechanism involved the inhibition of key oncogenic pathways, leading to reduced cell viability and increased apoptosis .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of indazole were tested against Candida albicans and other fungal pathogens. Results indicated that some derivatives showed significant inhibition at concentrations as low as 1 mM, suggesting that modifications to the indazole scaffold could enhance antifungal activity .

Comparative Analysis

The following table summarizes structural variations among indazole boronic acid derivatives and their unique biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 7-Methyl-1H-indazole-5-boronic acid pinacol ester | Methyl group at position 7 | Enhanced lipophilicity; potential anticancer agent |

| 4-Methyl-1H-indazole-5-boronic acid pinacol ester | Methyl group at position 4 | Different regioselectivity affecting reactivity |

| 5-Bromoindazole-5-boronic acid pinacol ester | Bromine substituent at position 5 | Increased reactivity due to halogen presence |

Q & A

Q. How is this boronic ester utilized in medicinal chemistry for target validation?

- Methodological Answer : As a Suzuki coupling partner, it introduces the indazole scaffold into kinase inhibitors or PROTACs. In vitro assays (e.g., enzyme inhibition, cell viability) validate bioactivity, while PET radiolabeling (¹¹C/¹⁸F) tracks target engagement .

Key Considerations for Researchers

- Reaction Scalability : Pilot reactions (1–10 mmol) are critical before scaling to avoid exothermic events.

- Environmental Impact : Waste streams containing boronate residues require neutralization with chelating resins.

- Interdisciplinary Applications : Beyond organic synthesis, explore roles in materials science (e.g., MOFs) or chemical biology (e.g., activity-based probes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.